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Compound of Interest

Compound Name: p-O-Desmethyl Verapamil

Cat. No.: B020614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-O-Desmethyl Verapamil, a principal metabolite of the widely used calcium channel blocker

Verapamil, plays a crucial role in understanding the parent drug's pharmacokinetics and

metabolic fate. Its identification and subsequent first chemical synthesis were pivotal for

comprehensive metabolic studies and for providing an authentic standard for analytical

quantification. This technical guide provides an in-depth exploration of the initial discovery of p-
O-Desmethyl Verapamil as a metabolite and the seminal work on its first total synthesis.

Discovery: Identification as a Metabolite of
Verapamil
The discovery of p-O-Desmethyl Verapamil, also known by the code D-702, emerged from in

vitro and in vivo metabolism studies of Verapamil. Researchers investigating the

biotransformation of Verapamil identified several metabolites, with O-demethylation being a

significant metabolic pathway alongside N-dealkylation and N-demethylation.

Experimental Approach to Discovery
The initial identification of p-O-Desmethyl Verapamil was achieved through the incubation of

Verapamil with rat liver microsomes, a common in vitro model for studying drug metabolism.

The subsequent analysis of the incubation mixture using gas chromatography-mass
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spectrometry (GC-MS) revealed the presence of several metabolic products. Comparison of

the mass spectra of these products with that of the parent drug allowed for the tentative

identification of O-demethylated metabolites. To confirm the exact position of the

demethylation, authentic standards of the possible regioisomers were required, which

necessitated their chemical synthesis.

First Chemical Synthesis
The first total synthesis of p-O-Desmethyl Verapamil was a crucial step in confirming its

structure and enabling further pharmacological and toxicological studies. The synthetic strategy

centered on the construction of the key carbon skeleton followed by the introduction of the

necessary functional groups, including the characteristic phenolic hydroxyl group resulting from

the O-demethylation. A key aspect of the synthesis was the use of a benzyl protecting group for

the phenolic hydroxyl, which was removed in the final step.

Synthetic Pathway
The synthesis of p-O-Desmethyl Verapamil was accomplished through a multi-step sequence,

as outlined below. The overall workflow can be visualized in the following diagram.
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Caption: Synthetic workflow for the first synthesis of p-O-Desmethyl Verapamil.

Experimental Protocols
Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenethylamine (Intermediate D)

Benzylation of Vanillin (A to B): Vanillin is treated with benzyl chloride in the presence of a

base (e.g., potassium carbonate) in a suitable solvent like ethanol or DMF to protect the

phenolic hydroxyl group as a benzyl ether, yielding 4-benzyloxy-3-methoxybenzaldehyde.

Henry Reaction (B to C): The resulting aldehyde is then condensed with nitromethane in the

presence of a base such as ammonium acetate to afford 4-benzyloxy-3-methoxy-β-

nitrostyrene.

Reduction of the Nitroalkene (C to D): The nitroalkene is reduced to the corresponding

primary amine, 4-benzyloxy-3-methoxyphenethylamine, using a reducing agent like lithium

aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or THF.

Step 2: Synthesis of α-(3-Chloropropyl)-3,4-dimethoxy-α-isopropylphenylacetonitrile

(Intermediate F)

Alkylation of 3,4-Dimethoxyphenylacetonitrile (E to F): 3,4-Dimethoxyphenylacetonitrile is

alkylated with 1-bromo-3-chloropropane using a strong base like sodium amide (NaNH2) in

an inert solvent such as toluene.

Step 3: N-Alkylation to form p-O-Desmethyl-p-O-Benzyl Verapamil (G)

Coupling Reaction (D and F to G): The protected phenethylamine (D) is coupled with the

alkyl chloride (F) via N-alkylation. This reaction is typically carried out in the presence of a

base to scavenge the HCl generated, yielding p-O-Desmethyl-p-O-Benzyl Verapamil.

Step 4: Debenzylation to p-O-Desmethyl Verapamil (H)

Removal of the Benzyl Protecting Group (G to H): The final step involves the deprotection of

the benzyl ether to unveil the phenolic hydroxyl group. This is commonly achieved by

catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen

atmosphere.
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Data Presentation
Analytical Data for p-O-Desmethyl Verapamil

Property Value

Chemical Formula C₂₆H₃₆N₂O₄

Molecular Weight 440.58 g/mol

CAS Number 77326-93-3

Appearance Brown, low-melting solid

Spectroscopic Data
Technique Key Observations

¹H NMR

Signals corresponding to the aromatic protons,

methoxy groups, isopropyl group, and the

aliphatic chain protons. The presence of a

phenolic hydroxyl proton signal is a key

diagnostic feature.

Mass Spectrometry (MS)

Molecular ion peak consistent with the

calculated molecular weight. Fragmentation

patterns corresponding to the cleavage of the

side chain and loss of functional groups.

Verapamil Metabolism Pathway
The O-demethylation to form p-O-Desmethyl Verapamil is one of the key metabolic

transformations of Verapamil, primarily mediated by cytochrome P450 enzymes in the liver.
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Caption: Major metabolic pathways of Verapamil.

Conclusion
The discovery of p-O-Desmethyl Verapamil as a metabolite and its subsequent first chemical

synthesis were landmark achievements in understanding the disposition of Verapamil. The

synthetic route, employing a protecting group strategy, provided an unambiguous structural

confirmation and a means to produce the metabolite in quantities sufficient for further research.

This foundational work continues to be relevant for drug metabolism studies, pharmacokinetic

modeling, and the development of new analytical methods for Verapamil and its metabolites.

To cite this document: BenchChem. [The Discovery and First Synthesis of p-O-Desmethyl
Verapamil: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020614#discovery-and-first-synthesis-of-p-o-
desmethyl-verapamil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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